

# Molecular structure and conformation of 2-Methoxy-[1,1'-biphenyl]-4-amine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B1584424

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Conformation of **2-Methoxy-[1,1'-biphenyl]-4-amine**

## Introduction

**2-Methoxy-[1,1'-biphenyl]-4-amine**, also known by synonyms such as 3-Methoxy-4-phenylaniline, is a substituted biphenyl derivative with the CAS Number 56970-24-2.<sup>[1][2]</sup> The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The biological activity of these molecules is intrinsically linked to their three-dimensional shape, which is dictated by the rotational freedom around the C-C single bond connecting the two phenyl rings.

This guide provides a detailed analysis of the molecular structure and conformational preferences of **2-Methoxy-[1,1'-biphenyl]-4-amine**. We will explore the critical interplay between electronic and steric effects imposed by the methoxy and amine substituents and discuss the modern experimental and computational methodologies used to elucidate these structural features. Understanding the conformation of this molecule is paramount for researchers in drug development, as it directly influences molecular recognition, binding affinity to biological targets, and overall physicochemical properties. The methoxy group, in particular, is a prevalent substituent in approved drugs, valued for its ability to influence ligand-target binding, physicochemical properties, and metabolic parameters.<sup>[3]</sup>

## Molecular Identity and Physicochemical Properties

The fundamental properties of **2-Methoxy-[1,1'-biphenyl]-4-amine** are summarized below. These identifiers and computed properties provide a foundational dataset for experimental design and computational modeling.

Property	Value	Source
IUPAC Name	3-methoxy-4-phenylaniline	PubChem[1]
CAS Number	56970-24-2	Chemical-Suppliers[2]
Molecular Formula	C <sub>13</sub> H <sub>13</sub> NO	PubChem[1]
Molecular Weight	199.25 g/mol	PubChem[1][4]
Canonical SMILES	<chem>COC1=C(C=CC(=C1)N)C2=C C=CC=C2</chem>	Chemical-Suppliers[2]
InChIKey	HARIVKURFQYWBH- UHFFFAOYSA-N	PubChem[1]
Predicted Density	~1.1 g/cm <sup>3</sup>	Chemical-Suppliers[2]
Predicted Melting Point	109.67 °C	Chemical-Suppliers[2]
Predicted Boiling Point	~316.4 °C at 760 mmHg	Chemical-Suppliers[2]

## Core Molecular Structure

The structure of **2-Methoxy-[1,1'-biphenyl]-4-amine** is characterized by two phenyl rings linked by a C1-C1' single bond. One ring is unsubstituted, while the other bears a methoxy (-OCH<sub>3</sub>) group at the C2 position and an amine (-NH<sub>2</sub>) group at the C4 position.

- The Biphenyl Core and the Dihedral Angle: The most significant structural variable in biphenyl systems is the torsional or dihedral angle ( $\psi$ ) between the planes of the two aromatic rings.[5][6] This angle is the result of a delicate balance between two opposing forces:
  - $\pi$ -Conjugation: A planar conformation ( $\psi = 0^\circ$ ) allows for maximum overlap of the  $\pi$ -orbitals between the two rings, leading to electronic stabilization.

- Steric Hindrance: Repulsion between the atoms or groups at the ortho positions (C2, C6, C2', C6') destabilizes the planar conformation, favoring a twisted or non-planar arrangement.

For unsubstituted biphenyl, the conformation varies depending on the physical state. It is forced into a planar arrangement in the crystalline solid state due to packing forces, but exists in a twisted conformation in the gas phase ( $\psi \approx 44.4^\circ$ ) and in solution ( $\psi \approx 32^\circ$ ).<sup>[7][8][9]</sup>

- Influence of Substituents:
  - 2-Methoxy Group: The presence of a methoxy group at the C2 (ortho) position is the dominant factor controlling the conformation of **2-Methoxy-[1,1'-biphenyl]-4-amine**. Steric repulsion between the ortho-methoxy group and the ortho-hydrogen on the adjacent ring forces the molecule into a highly twisted conformation. It is well-established that increased ortho substitution leads to a larger inter-ring angle.<sup>[10]</sup> For many ortho-substituted biphenyls, the dihedral angle increases significantly, often to values greater than  $60^\circ$  and approaching  $90^\circ$ .<sup>[11]</sup>
  - 4-Amine Group: The amine group at the C4 (para) position has a negligible direct steric influence on the dihedral angle. Its primary role is electronic, acting as an electron-donating group that modulates the electron density of the substituted ring. This can influence the molecule's potential as a hydrogen bond donor and its overall polarity.

Based on the principles governing substituted biphenyls, the minimum energy conformation of **2-Methoxy-[1,1'-biphenyl]-4-amine** is predicted to be distinctly non-planar, with a large dihedral angle dictated by the steric demands of the 2-methoxy group.

## Methodologies for Conformational Analysis

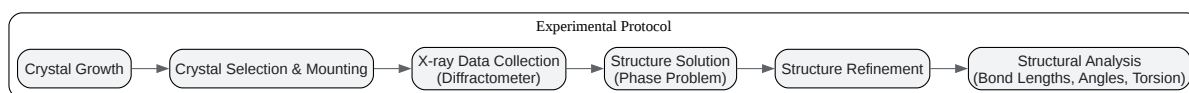
Determining the precise three-dimensional structure and conformational dynamics of a molecule requires a combination of experimental techniques and computational modeling. Each approach provides unique, complementary insights.

## Experimental Determination

### 1. Single-Crystal X-ray Diffraction

This is the gold standard for unambiguously determining the molecular structure in the solid state. It provides precise atomic coordinates, from which bond lengths, bond angles, and the crucial inter-ring dihedral angle can be calculated.

#### Workflow: Single-Crystal X-ray Diffraction



[Click to download full resolution via product page](#)

*Figure 1: A generalized workflow for determining molecular structure using single-crystal X-ray diffraction.*

#### Protocol Causality:

- **Crystal Growth:** High-quality, single crystals are a prerequisite. The slow evaporation of a saturated solution is a common method. The choice of solvent is critical and is often determined empirically to yield crystals suitable for diffraction.
- **Data Collection:** The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded. The quality of this data is paramount for a successful structure solution.
- **Structure Solution and Refinement:** Computational methods are used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic positions. The resulting structure provides a static snapshot of the molecule's conformation as it exists within the crystal lattice.<sup>[12]</sup>

## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and conformation in solution, which is often more biologically relevant than the solid-state structure.

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: These techniques confirm the molecular connectivity and chemical environment of the atoms.
- 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for conformational analysis. It detects through-space correlations between protons that are close to each other ( $< 5 \text{ \AA}$ ), regardless of whether they are connected by bonds. A strong NOE signal between the ortho-protons of the unsubstituted ring and the methoxy protons would provide direct evidence of a twisted conformation and could be used to estimate the dihedral angle. The combination of NMR data with computational modeling is a robust approach for defining conformational preferences in solution.[\[13\]](#)[\[14\]](#)

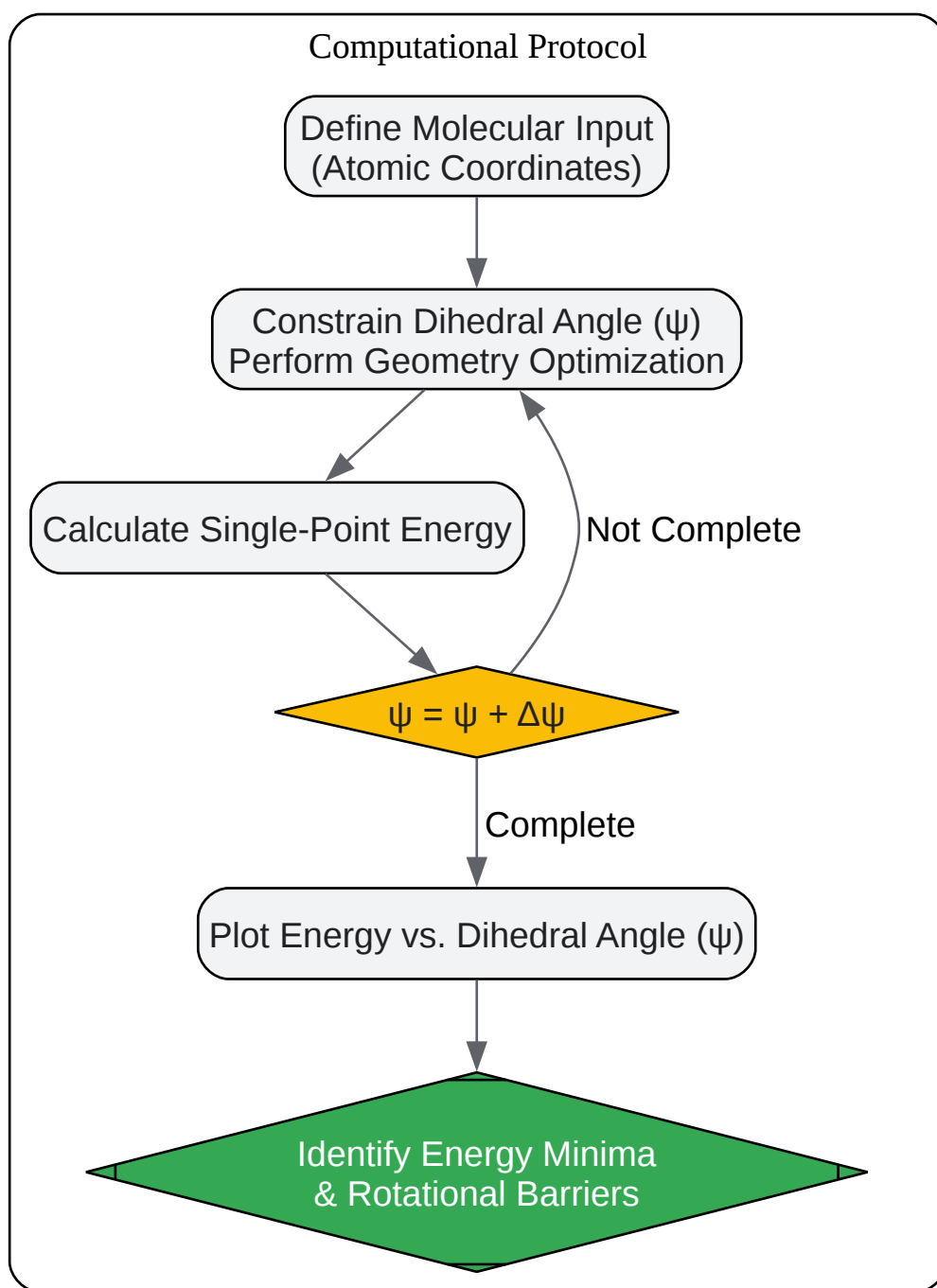
## Computational Chemistry Analysis

Computational methods are indispensable for exploring the full conformational landscape of a molecule and understanding the energetics of rotation around the biphenyl bond.

### 1. Conformational Energy Profile (CEP) Calculation

This method, often employing Density Functional Theory (DFT) or other ab initio techniques, calculates the molecule's potential energy as the dihedral angle is systematically varied.[\[7\]](#)

Workflow: Conformational Energy Profile Calculation



[Click to download full resolution via product page](#)

Figure 2: Conceptual workflow for generating a conformational energy profile to identify stable conformers.

Protocol Causality:

- **Constrained Optimization:** The dihedral angle of interest is fixed at a series of values (e.g., every 10-15° from 0° to 180°). At each step, the rest of the molecule's geometry is allowed to relax to its lowest energy state for that specific constraint. This process reveals the energetic penalty associated with non-ideal conformations.
- **Identifying Minima and Barriers:** The resulting plot of energy versus dihedral angle shows low-energy valleys, corresponding to stable or metastable conformers, and high-energy peaks, which represent the rotational energy barriers between them. The lowest point on this curve corresponds to the molecule's most preferred conformation.<sup>[7]</sup> For 2,2'-disubstituted biphenyls, this profile often reveals a single energy minimum at a large dihedral angle.<sup>[15]</sup>

## Implications for Drug Discovery and Development

The defined, non-planar conformation of **2-Methoxy-[1,1'-biphenyl]-4-amine** has significant implications for its use as a drug scaffold or intermediate.

- **Structure-Activity Relationship (SAR):** The rigidified 3D structure reduces the number of accessible conformations. This pre-organization can lead to higher binding affinity for a target protein, as less conformational entropy is lost upon binding. The specific dihedral angle orients the substituents in a precise spatial arrangement, which is critical for interactions (e.g., hydrogen bonds, hydrophobic contacts) within a binding pocket.
- **Physicochemical Properties:** The methoxy group is a versatile modulator of properties. It can act as a hydrogen bond acceptor and, by masking a hydroxyl group, it can increase metabolic stability and improve membrane permeability.<sup>[3]</sup>
- **Synthetic Utility:** As a primary amine, the molecule serves as a valuable building block. The amine group can be readily functionalized to build more complex molecules, while the biphenyl core provides a rigid scaffold to position these new functional groups in 3D space. The molecule is noted as an intermediate in the synthesis of dyes, fluorescent agents, and other pharmaceutical intermediates.<sup>[16]</sup>

## Conclusion

The molecular architecture of **2-Methoxy-[1,1'-biphenyl]-4-amine** is dominated by the steric influence of the ortho-methoxy group, which enforces a significantly twisted, non-planar conformation. This structural rigidity is a key feature that can be exploited in rational drug

design, providing a stable scaffold for the precise positioning of pharmacophoric elements. A comprehensive understanding of this conformation, achieved through a synergistic application of X-ray diffraction, advanced NMR spectroscopy, and computational modeling, is essential for unlocking the full potential of this and related biphenyl scaffolds in the development of novel therapeutics.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methoxy-[1,1'-biphenyl]-4-amine | C<sub>13</sub>H<sub>13</sub>NO | CID 521773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-[1,1'-biphenyl]-4-amine | CAS 56970-24-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-methoxy-biphenyl | C<sub>13</sub>H<sub>13</sub>NO | CID 2760363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Torsion angle - Wikipedia [en.wikipedia.org]
- 6. Molecular Geometry: Torsion Angles [pd.chem.ucl.ac.uk]
- 7. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihedral angle of biphenyl in solution and the molecular force field - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and structure of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate featuring short halogen...oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]



- 13. tandfonline.com [tandfonline.com]
- 14. csrc.sdsu.edu [csrc.sdsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. chembk.com [chembk.com]
- To cite this document: BenchChem. [Molecular structure and conformation of 2-Methoxy-[1,1'-biphenyl]-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584424#molecular-structure-and-conformation-of-2-methoxy-1-1-biphenyl-4-amine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)